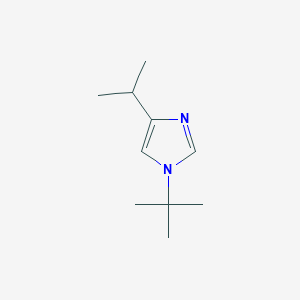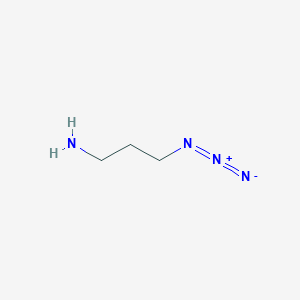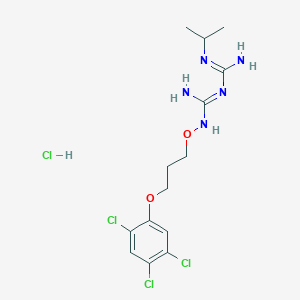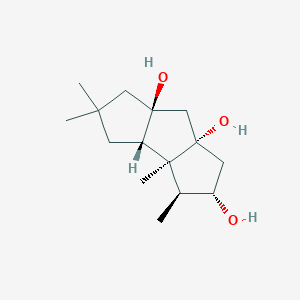
3-Oxa-5-iodooctafluoropentylsulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-2461 is a small molecule drug developed as a next-generation inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It was designed to overcome resistance mechanisms associated with olaparib, the first PARP inhibitor approved for cancer therapy. AZD-2461 is particularly effective against tumors that overexpress P-glycoprotein, a common resistance mechanism in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZD-2461 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of AZD-2461 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: AZD-2461 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
AZD-2461 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP enzymes in DNA repair.
Biology: Used to investigate the mechanisms of synthetic lethality in cancer cells.
Medicine: Being evaluated in clinical trials for the treatment of various cancers, including breast and ovarian cancer.
Industry: Potential applications in the development of new cancer therapies and diagnostic tools
Mechanism of Action
AZD-2461 exerts its effects by inhibiting PARP enzymes, which play a crucial role in the repair of DNA single-strand and double-strand breaks. By inhibiting these enzymes, AZD-2461 induces the accumulation of DNA damage, leading to cell death in cancer cells that rely on PARP for survival. This mechanism is particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations .
Comparison with Similar Compounds
Olaparib: The first PARP inhibitor approved for cancer therapy.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness of AZD-2461: AZD-2461 is unique in its ability to overcome resistance mechanisms associated with olaparib. It is a poor substrate for drug transporters like P-glycoprotein, making it effective against tumors that have developed resistance to other PARP inhibitors. Additionally, AZD-2461 has shown better tolerability in combination with chemotherapy compared to olaparib .
Properties
CAS No. |
144951-87-1 |
|---|---|
Molecular Formula |
C4F8IN3O3S |
Molecular Weight |
449.02 g/mol |
IUPAC Name |
N-diazo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide |
InChI |
InChI=1S/C4F8IN3O3S/c5-1(6,13)2(7,8)19-3(9,10)4(11,12)20(17,18)16-15-14 |
InChI Key |
ARAAECMUKTZVEL-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F |
Synonyms |
3-OXA-5-IODOOCTAFLUOROPENTYLSULFONYL AZIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


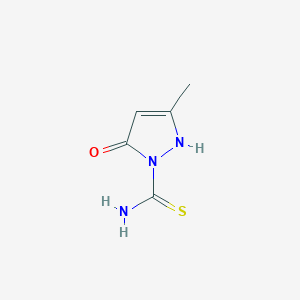


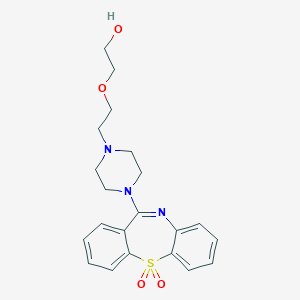

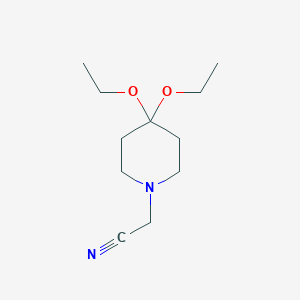
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
